molecular formula C12H23Cl2N4O6P B12732283 Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide CAS No. 97139-45-2

Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide

Cat. No.: B12732283
CAS No.: 97139-45-2
M. Wt: 421.21 g/mol
InChI Key: SIOUHBKEVJJMKQ-UHFFFAOYSA-N
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Description

Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide is a complex organic compound with the molecular formula C₁₂H₂₃Cl₂N₄O₆P and a molecular weight of 421.21 This compound is known for its unique structure, which includes a glycine moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring

Preparation Methods

The synthesis of Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide involves multiple steps. The synthetic route typically starts with the preparation of the bis(2-chloroethyl)amine, which is then reacted with glycine to form the intermediate compound. This intermediate is further reacted with tetrahydro-2H-1,3,2-oxazaphosphorin to form the final product. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This can result in the disruption of DNA replication and protein synthesis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds to Glycine, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, ethyl ester, P-oxide include:

Properties

CAS No.

97139-45-2

Molecular Formula

C12H23Cl2N4O6P

Molecular Weight

421.21 g/mol

IUPAC Name

ethyl 2-[[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-hydroxycarbamoyl]amino]acetate

InChI

InChI=1S/C12H23Cl2N4O6P/c1-2-23-11(19)9-15-12(20)18(21)10-3-8-24-25(22,16-10)17(6-4-13)7-5-14/h10,21H,2-9H2,1H3,(H,15,20)(H,16,22)

InChI Key

SIOUHBKEVJJMKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O

Origin of Product

United States

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